3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile
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Overview
Description
3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile is an organic compound that features a triazole ring fused with a pyridine ring and a benzonitrile moiety.
Preparation Methods
The synthesis of 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile typically involves the reaction of 4-azidopyridine with 3-ethynylbenzonitrile under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
For example, using ionic liquids as solvents and catalysts can enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Industry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The triazole and pyridine rings play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions .
Comparison with Similar Compounds
Similar compounds to 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile include:
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound also features a triazole and pyridine ring but with different substituents, leading to variations in its chemical and biological properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar triazole ring but with a carboxylic acid group instead of a nitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
550364-06-2 |
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Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(4-pyridin-2-yltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-4-3-5-12(8-11)19-10-14(17-18-19)13-6-1-2-7-16-13/h1-8,10H |
InChI Key |
NUAUHFOOUOUZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN(N=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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